molecular formula C10H11N3O B14475368 1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone CAS No. 70740-21-5

1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone

Cat. No.: B14475368
CAS No.: 70740-21-5
M. Wt: 189.21 g/mol
InChI Key: CNGRVEKLDVZULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The compound’s structure consists of a benzotriazole ring substituted with dimethyl groups at positions 5 and 6, and an ethanone group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone typically involves the reaction of 5,6-dimethyl-1H-benzotriazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under suitable conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid by-products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The benzotriazole ring can undergo substitution reactions, where the dimethyl groups or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong acid or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of materials with specific properties, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-benzotriazole: A closely related compound with similar structural features but lacking the ethanone group.

    1H-Benzotriazole: The parent compound of the benzotriazole family, without the dimethyl or ethanone substitutions.

    2-Methyl-1H-benzotriazole: Another derivative with a single methyl group substitution.

Uniqueness

1-(5,6-Dimethyl-1h-benzotriazol-1-yl)ethanone is unique due to the presence of both dimethyl groups and the ethanone moiety, which confer distinct chemical and biological properties

Properties

CAS No.

70740-21-5

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(5,6-dimethylbenzotriazol-1-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-4-9-10(5-7(6)2)13(8(3)14)12-11-9/h4-5H,1-3H3

InChI Key

CNGRVEKLDVZULJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(N=N2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.